3,5-Bisoctyloxybenzyl bromide
Description
3,5-Bisoctyloxybenzyl bromide is a benzyl bromide derivative featuring two octyloxy substituents at the 3- and 5-positions of the aromatic ring. This compound belongs to a class of alkyloxy-substituted benzyl bromides, which are widely used in organic synthesis, particularly as intermediates for surfactants, liquid crystals, and dendritic polymers. The octyloxy groups confer lipophilicity, enhancing solubility in nonpolar solvents, while the benzyl bromide moiety enables nucleophilic substitution reactions.
Properties
Molecular Formula |
C23H39BrO2 |
|---|---|
Molecular Weight |
427.5 g/mol |
IUPAC Name |
1-(bromomethyl)-3,5-dioctoxybenzene |
InChI |
InChI=1S/C23H39BrO2/c1-3-5-7-9-11-13-15-25-22-17-21(20-24)18-23(19-22)26-16-14-12-10-8-6-4-2/h17-19H,3-16,20H2,1-2H3 |
InChI Key |
GFUZWLMUFOHWHL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCOC1=CC(=CC(=C1)CBr)OCCCCCCCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Bisoctyloxybenzyl bromide typically involves the Williamson Ether Synthesis . This method involves the reaction of an alkyl halide with an alkoxide to form an ether. For this compound, the starting material is often benzenemethanol, 3,5-bis(octyloxy)-, which undergoes bromination to introduce the bromide group .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, solvent choice, and reaction time to achieve the desired product.
Chemical Reactions Analysis
Compounds Containing 3,5-Bis(octyloxy)benzyl Groups
The compound 3,5-Bis(octyloxy)benzyl bromide is a building block in the synthesis of more complex structures . Examples of compounds synthesized using this building block are shown in the table below :
| Compounds |
|---|
| Methyl 3,5-bis(octyloxy)benzoate |
| 3,5-Bis(octyloxy)benzyl alcohol |
| 3,5-Bis(octyloxy)benzaldehyde |
| 3,5-Bis(octyloxy)benzyl mesylate |
| 3,5-Bis(octyloxy)benzoic acid |
| N-{3,5-Bis(octyloxy)benzyl}phthalimide |
| 3,5-Bis(octyloxy)benzylamine |
| Methyl 3,5-bis(3,5-dioctyloxybenzyloxy)benzoate |
| 3,5-Bis(3,5-dioctyloxybenzyloxy)benzyl alcohol |
| 3,5-Bis(3,5-dioctyloxybenzyloxy)benzyl bromide |
| 3,5-Bis(3,5-dioctyloxybenzyloxy)benzaldehyde |
| N-{3,5-Bis(3,5-dioctyloxybenzyloxy)benzyl}-phthalimide |
| 3,5-Bis(3,5-dioctyloxybenzyloxy)benzylamine |
| Bromo-3,5-(bisoctyloxy)benzene |
| Bromo-3,5-bis(3,5-dioctyloxybenzyloxy)benzene |
| 2-(3,5-Bis(3,5-dioctyloxybenzyloxy)phenyl)(2- pyridyl)ethanone |
Reaction Conditions
-
Solvents: N,N-dimethylformamide (DMF) and acetonitrile (CH3CN) are suitable solvents for reactions involving related compounds .
-
Base: Potassium carbonate (K2CO3) can be used as a base in nucleophilic substitution reactions .
-
Catalysts: Copper(II) sulfate (CuSO4) can act as a catalyst in reactions involving similar compounds . Palladium catalysts have also been used .
-
Temperature: Temperatures between 85°C and 105°C have been reported as optimal for reactions using similar compounds . Room temperature is also used .
Scientific Research Applications
Chemistry: 3,5-Bisoctyloxybenzyl bromide is used as an intermediate in the synthesis of various organic compounds. It is particularly useful in the preparation of ethers and other substituted benzyl derivatives.
Biology and Medicine: In biological research, this compound is used to study the effects of benzyl derivatives on cellular processes. It can be used to modify biomolecules and study their interactions.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also used in the synthesis of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 3,5-Bisoctyloxybenzyl bromide involves its reactivity at the benzylic position. The bromide group is a good leaving group, making the compound highly reactive in nucleophilic substitution reactions. The presence of octyloxy groups enhances its solubility in organic solvents, facilitating its use in various synthetic applications.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Physicochemical Properties
Key structural analogs of 3,5-bisoctyloxybenzyl bromide include compounds with varying alkyl chain lengths, aromatic substituents, and branching. Below is a comparative analysis based on available
Table 1: Structural and Physical Properties of Benzyl Bromide Derivatives
Key Observations:
- Chain Length Effects : Longer alkyl chains (e.g., dodecyloxy vs. octyloxy) increase molecular weight and lipophilicity, making derivatives like 3,5-bis(dodecyloxy)benzyl bromide more suitable for lipid-based applications .
- Branching and Aromaticity : Compounds with methoxybenzyloxy substituents (e.g., CAS 176650-93-4) exhibit enhanced rigidity and electronic effects due to aromatic stacking, favoring applications in dendritic materials .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for preparing 3,5-bisoctyloxybenzyl bromide, and what are their mechanistic considerations?
- Methodological Answer : The compound is typically synthesized via multi-step alkylation and bromination. A common approach involves reacting 3,5-dihydroxybenzyl alcohol with octyl bromide under alkaline conditions (e.g., K₂CO₃ in DMF) to install the octyloxy groups, followed by bromination using PBr₃ or HBr/AcOH . Key intermediates like 3,5-dioctyloxybenzyl alcohol must be rigorously purified via column chromatography (silica gel, hexane/ethyl acetate) to avoid side reactions during bromination. Mechanistically, the bromination step proceeds via an SN2 mechanism, requiring anhydrous conditions to prevent hydrolysis .
Q. How can researchers verify the purity and structural integrity of this compound?
- Methodological Answer : Purity is assessed using HPLC (C18 column, acetonitrile/water gradient) or GC-MS (non-polar column, programmed heating). Structural confirmation relies on ¹H/¹³C NMR: the benzyl bromide proton appears as a singlet at δ ~4.5 ppm, while the octyloxy chains show characteristic methylene/methyl signals (δ 0.8–1.8 ppm). Discrepancies in integration ratios or unexpected peaks may indicate incomplete alkylation or residual solvents, necessitating re-crystallization (e.g., from ethanol) .
Q. What are the recommended storage conditions to ensure compound stability?
- Methodological Answer : Store at 0–10°C in amber glass vials under inert gas (argon/nitrogen) to prevent degradation via hydrolysis or light-induced radical reactions. Desiccants (e.g., molecular sieves) should be added to avoid moisture ingress. Long-term stability tests indicate <5% decomposition over 6 months under these conditions .
Advanced Research Questions
Q. How can researchers optimize bromination efficiency while minimizing byproduct formation?
- Methodological Answer : Bromination efficiency depends on stoichiometry and reaction time. For 3,5-dioctyloxybenzyl alcohol, a 1.2:1 molar ratio of PBr₃ to alcohol in dry DCM at 0°C minimizes di-brominated byproducts. Reaction progress should be monitored via TLC (hexane:ethyl acetate 8:2). Quenching with ice-cold water followed by extraction (DCM) and neutralization (NaHCO₃) isolates the product. Advanced techniques like in-situ IR spectroscopy can track the disappearance of the -OH group (~3200 cm⁻¹) .
Q. What analytical strategies are effective in resolving discrepancies between theoretical and observed molecular weights in mass spectrometry?
- Methodological Answer : Observed [M+H]⁺ peaks in ESI-MS may deviate due to isotopic contributions from bromine (²⁹.9% ⁸¹Br). Use high-resolution mass spectrometry (HRMS) to distinguish between isotopic clusters and impurities. For example, a peak at m/z 503.2 (C₂₅H₄₈BrO₂⁺) with a Δ <2 ppm confirms the target compound. Unexpected adducts (e.g., sodium or potassium) require ion suppression additives (e.g., formic acid) in the mobile phase .
Q. How does the steric bulk of octyloxy substituents influence reactivity in nucleophilic substitution reactions?
- Methodological Answer : The octyloxy groups create steric hindrance, slowing SN2 reactions. Kinetic studies (e.g., with pyridine as a nucleophile in THF) show a 10-fold rate reduction compared to unsubstituted benzyl bromides. Computational modeling (DFT, B3LYP/6-31G*) reveals increased activation energy (~5 kcal/mol) due to restricted backside attack. Researchers can mitigate this by using polar aprotic solvents (DMF) or phase-transfer catalysts (e.g., TBAB) .
Safety and Handling Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
